(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(2-methylpiperidin-1-yl)methanone
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Overview
Description
The compound (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(2-methylpiperidin-1-yl)methanone is a synthetic organic molecule that features a triazole ring, a pyridazine ring, and a piperidine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been studied for their interaction with various targets, including enzymes like aromatase . Aromatase is an enzyme involved in the biosynthesis of estrogens, and its inhibition can be beneficial in certain types of breast cancer .
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This suggests that the compound might interact with its targets through hydrogen bonding, leading to changes in the target’s function.
Biochemical Pathways
Inhibition of aromatase could lead to a decrease in the production of estrogens, which could have downstream effects on various physiological processes, including the growth of certain types of cancer cells .
Pharmacokinetics
It’s known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds can improve their pharmacokinetics . This suggests that the compound might have good bioavailability.
Result of Action
Some 1,2,4-triazole derivatives have shown cytotoxic activities against various cancer cell lines . This suggests that the compound might have potential anticancer effects.
Biochemical Analysis
Biochemical Properties
Compounds with a 1,2,4-triazole ring are known to form hydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Molecular Mechanism
The molecular mechanism of action of (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(2-methylpiperidin-1-yl)methanone is not well-defined. It is known that 1,2,4-triazole derivatives can bind to various biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(2-methylpiperidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Construction of the Pyridazine Ring: This step may involve the reaction of hydrazine with a suitable dicarbonyl compound.
Attachment of the Piperidine Ring: This can be done through nucleophilic substitution reactions where the piperidine ring is introduced to the pyridazine-triazole intermediate.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the triazole or pyridazine rings, potentially leading to ring-opened products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(2-methylpiperidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential as a ligand for various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities.
Industry
In the industrial sector, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(2-methylpiperidin-1-yl)methanone: can be compared with other triazole-containing compounds, such as fluconazole or itraconazole, which are known for their antifungal properties.
Pyridazine derivatives: Compounds like pyridazine-based inhibitors of phosphodiesterase enzymes.
Piperidine derivatives: Compounds such as piperidine-based antipsychotics.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
(2-methylpiperidin-1-yl)-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O/c1-10-4-2-3-7-18(10)13(20)11-5-6-12(17-16-11)19-9-14-8-15-19/h5-6,8-10H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDYBBLTDPOUFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=NN=C(C=C2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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